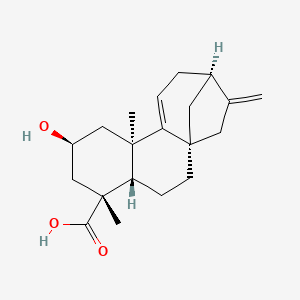
2beta-Hydroxygrandiflorenic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2beta-Hydroxygrandiflorenic acid is a natural triterpenoid compound known for its potential therapeutic properties. It is primarily derived from the herbs of Siegesbeckia orientalis and has been studied for its anti-inflammatory and anti-cancer activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2beta-Hydroxygrandiflorenic acid typically involves the extraction from natural sources such as Siegesbeckia orientalis. The extraction process often uses solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the compound is available from high-purity natural product manufacturers who provide it for research purposes .
Análisis De Reacciones Químicas
Types of Reactions: 2beta-Hydroxygrandiflorenic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
2beta-Hydroxygrandiflorenic acid has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2beta-Hydroxygrandiflorenic acid involves its interaction with molecular targets and pathways that regulate inflammation and cell proliferation. It exerts its effects by modulating signaling pathways that lead to the inhibition of tumor growth and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
- Grandiflorenic acid
- Kaurenoic acid
- Ent-kaurane diterpenoids
Comparison: 2beta-Hydroxygrandiflorenic acid is unique due to its specific hydroxylation at the 2beta position, which may contribute to its distinct biological activities. Compared to other similar compounds like grandiflorenic acid and kaurenoic acid, this compound has shown more potent anti-inflammatory and anti-cancer properties.
Propiedades
Fórmula molecular |
C20H28O3 |
|---|---|
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
(1S,4S,5R,7S,9R,13R)-7-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid |
InChI |
InChI=1S/C20H28O3/c1-12-8-20-7-6-15-18(2,16(20)5-4-13(12)9-20)10-14(21)11-19(15,3)17(22)23/h5,13-15,21H,1,4,6-11H2,2-3H3,(H,22,23)/t13-,14+,15+,18-,19-,20-/m1/s1 |
Clave InChI |
AUCAOYHJLWOMCI-SUIOEDAWSA-N |
SMILES isomérico |
C[C@@]12C[C@@H](C[C@@]([C@H]1CC[C@]34C2=CC[C@H](C3)C(=C)C4)(C)C(=O)O)O |
SMILES canónico |
CC12CC(CC(C1CCC34C2=CCC(C3)C(=C)C4)(C)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




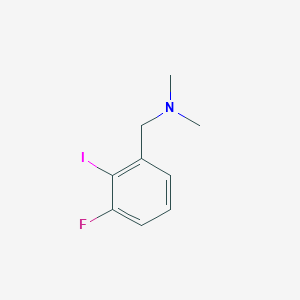

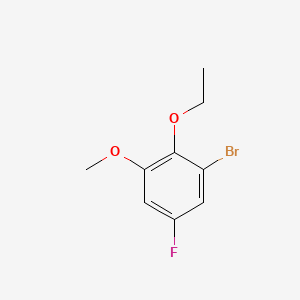
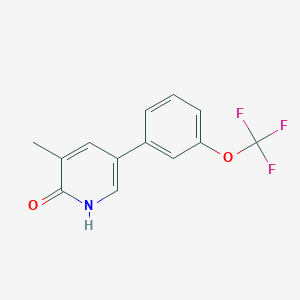

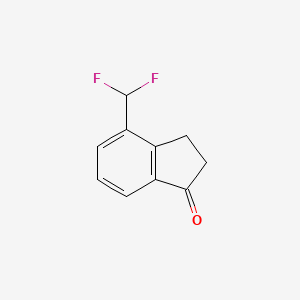
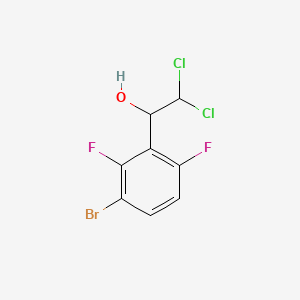

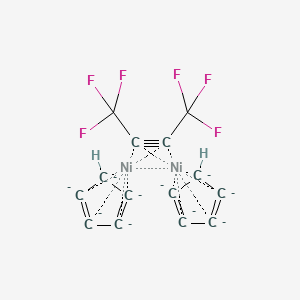
![tert-Butyl 5-(2-hydroxyethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B14767528.png)

![(R)-8-Fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B14767554.png)
